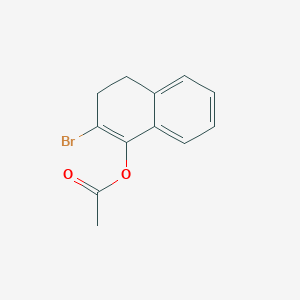
2-Bromo-3,4-dihydronaphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4-dihydronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dihydronaphthalen-1-yl acetate typically involves the bromination of 3,4-dihydronaphthalen-1-ol followed by acetylation. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-3,4-dihydronaphthalen-1-ol is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The acetylation reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 3,4-dihydronaphthalen-1-yl acetate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,4-Dihydronaphthalen-1-yl acetate.
Oxidation: 2-Bromo-3,4-dihydronaphthalen-1-carboxylic acid.
Scientific Research Applications
2-Bromo-3,4-dihydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dihydronaphthalen-1-yl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1-yl acetate can be compared with other similar compounds such as:
2-Bromo-3,4-dihydronaphthalen-1-yl chloride: Similar structure but with a chloride group instead of an acetate group.
2-Bromo-3,4-dihydronaphthalen-1-yl methyl ether: Contains a methyl ether group instead of an acetate group.
3,4-Dihydronaphthalen-1-yl acetate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(2-bromo-3,4-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H11BrO2/c1-8(14)15-12-10-5-3-2-4-9(10)6-7-11(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
XRRWXQUVPWRGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(CCC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















